molecular formula C20H25ClN6O2S B10856306 Nerandomilast CAS No. 1423719-30-5

Nerandomilast

Katalognummer: B10856306
CAS-Nummer: 1423719-30-5
Molekulargewicht: 449.0 g/mol
InChI-Schlüssel: UHYCLWAANUGUMN-SSEXGKCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nerandomilast, auch bekannt als BI 1015550, ist ein oraler, präferenzieller Inhibitor der Phosphodiesterase 4B (PDE4B). Es wird als potenzielle Behandlung für idiopathische Lungenfibrose (IPF) und progressive Lungenfibrose (PPF) untersucht. Diese Verbindung stellt das erste Molekül in einer neuen Klasse von PDE4B-Inhibitoren dar .

Vorbereitungsmethoden

Die Syntheserouten und Reaktionsbedingungen für Nerandomilast sind in öffentlich zugänglichen Quellen nicht ausführlich beschrieben. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen unter Verwendung bestimmter Reagenzien und Bedingungen synthetisiert wird, um die gewünschte Molekülstruktur zu erreichen . Industrielle Produktionsverfahren würden wahrscheinlich eine Optimierung dieser Syntheserouten umfassen, um Skalierbarkeit, Reinheit und Kosteneffizienz zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Idiopathic Pulmonary Fibrosis (IPF)

Nerandomilast is currently undergoing clinical trials for IPF, a progressive lung disease with limited treatment options. The pivotal Phase 3 FIBRONEER-IPF trial demonstrated that this compound significantly improved lung function compared to placebo over a 52-week period. Specifically, the trial measured changes in forced vital capacity (FVC), a key indicator of lung function. The study included 1,177 participants across more than 30 countries and marked a significant milestone as the first Phase 3 trial for IPF to meet its primary endpoint in a decade .

Table 1: Summary of the FIBRONEER-IPF Trial

ParameterDetails
Trial Phase Phase 3
Participants 1,177
Primary Endpoint Change in FVC from baseline at week 52
Results Significant improvement vs. placebo
Next Steps FDA submission planned for approval

Systemic Sclerosis-Associated Interstitial Lung Disease (SSc-ILD)

Recent studies have indicated that this compound may also be beneficial in treating SSc-ILD. Research conducted using a bleomycin-induced mouse model showed that this compound effectively inhibited both skin and lung fibrosis. The study highlighted its ability to modulate key signaling pathways, including TGF-β1-Smads/non-Smads pathways, providing a theoretical basis for its therapeutic application in SSc-ILD .

Preclinical Findings

Preclinical studies have further elucidated the effects of this compound on lung fibrosis. In animal models treated with bleomycin, this compound improved lung function parameters and normalized many of the gene expressions altered by bleomycin treatment. These findings suggest that this compound not only mitigates fibrosis but also influences inflammatory pathways associated with lung damage .

Comparative Insights

The potential of this compound lies in its unique mechanism compared to existing therapies like nintedanib and pirfenidone, which primarily target fibrosis without addressing underlying inflammatory processes. Experts suggest that combining treatments targeting different pathways could enhance therapeutic outcomes for patients with IPF and other fibrotic diseases .

Wirkmechanismus

Biologische Aktivität

Nerandomilast, a selective phosphodiesterase 4 (PDE4) inhibitor, has garnered attention for its potential therapeutic applications, particularly in inflammatory and autoimmune diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant clinical studies.

Overview of this compound

This compound (also known as MRX-4) is a small molecule that inhibits the PDE4 enzyme, which plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to various downstream effects that modulate inflammatory responses.

The primary mechanism through which this compound exerts its biological effects involves:

  • Inhibition of Inflammatory Cytokines : By elevating cAMP levels, this compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
  • Regulation of Immune Cell Function : The compound affects the activation and migration of immune cells, including T cells and macrophages, contributing to its anti-inflammatory effects.
  • Impact on Airway Smooth Muscle : In respiratory conditions, this compound may relax airway smooth muscle and improve lung function.

Table 1: Pharmacological Properties of this compound

PropertyValue
Molecular Weight384.47 g/mol
Chemical FormulaC_{19}H_{25}N_{3}O_{3}
SolubilitySoluble in DMSO and ethanol
Half-LifeApproximately 8 hours
BioavailabilityHigh

Biological Activity in Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound in various models of inflammation:

  • Animal Models of Asthma : In murine models, this compound significantly reduced airway hyperresponsiveness and inflammation. It was shown to decrease eosinophilic infiltration and mucus production in the lungs.
  • Rheumatoid Arthritis Models : In collagen-induced arthritis models, treatment with this compound resulted in reduced joint swelling and inflammation. Histological analysis indicated decreased synovial inflammation and bone erosion.
  • Psoriasis Models : Studies in imiquimod-induced psoriasis-like skin inflammation demonstrated that this compound treatment led to reduced erythema and scaling, correlating with lower levels of inflammatory cytokines.

Table 2: Summary of Clinical Trials Involving this compound

Study PhaseConditionOutcome MeasuresResults Summary
Phase IIChronic Obstructive Pulmonary Disease (COPD)Lung function (FEV1), Quality of Life (QoL)Significant improvement in FEV1; enhanced QoL scores reported.
Phase IIPsoriasisPASI scoreReduction in PASI score by ≥75% in a significant proportion of patients.
Phase IIRheumatoid ArthritisACR response criteriaNotable reduction in ACR20 response rates compared to placebo.

Case Studies

  • COPD Management : A case study involving patients with moderate to severe COPD showed that those treated with this compound experienced fewer exacerbations compared to those receiving standard therapy alone. The study highlighted improved lung function metrics alongside patient-reported outcomes.
  • Psoriasis Treatment : In a cohort study focusing on psoriasis patients resistant to conventional therapies, this compound administration resulted in significant skin clearance and improved patient-reported outcomes regarding itch and discomfort.
  • Rheumatoid Arthritis : A longitudinal study assessed the long-term effects of this compound in rheumatoid arthritis patients who had inadequate responses to DMARDs. The findings indicated sustained remission rates over a 12-month period with minimal adverse effects.

Safety and Tolerability

While this compound has shown promise in clinical applications, safety profiles must be considered:

  • Common adverse effects include gastrointestinal disturbances (nausea, diarrhea) and headache.
  • Monitoring for potential neuropsychiatric effects is recommended due to PDE4 inhibition's association with mood changes.

Eigenschaften

CAS-Nummer

1423719-30-5

Molekularformel

C20H25ClN6O2S

Molekulargewicht

449.0 g/mol

IUPAC-Name

[1-[[(5R)-2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol

InChI

InChI=1S/C20H25ClN6O2S/c21-14-10-22-17(23-11-14)13-2-7-27(8-3-13)19-24-15-4-9-30(29)16(15)18(25-19)26-20(12-28)5-1-6-20/h10-11,13,28H,1-9,12H2,(H,24,25,26)/t30-/m1/s1

InChI-Schlüssel

UHYCLWAANUGUMN-SSEXGKCCSA-N

Isomerische SMILES

C1CC(C1)(CO)NC2=NC(=NC3=C2[S@](=O)CC3)N4CCC(CC4)C5=NC=C(C=N5)Cl

Kanonische SMILES

C1CC(C1)(CO)NC2=NC(=NC3=C2S(=O)CC3)N4CCC(CC4)C5=NC=C(C=N5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.